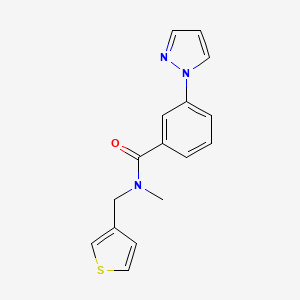![molecular formula C21H26F3N3O B5558806 2-{1-cyclopentyl-4-[8-(trifluoromethyl)-4-quinolinyl]-2-piperazinyl}ethanol](/img/structure/B5558806.png)
2-{1-cyclopentyl-4-[8-(trifluoromethyl)-4-quinolinyl]-2-piperazinyl}ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-{1-cyclopentyl-4-[8-(trifluoromethyl)-4-quinolinyl]-2-piperazinyl}ethanol is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound is a piperazine derivative and has been studied for its ability to act as a selective serotonin reuptake inhibitor (SSRI).
Scientific Research Applications
Palladium(II) Complexes Synthesis
The reaction of [Pd(CH3CN)2Cl2] with certain ligands, including N-cyclopentyl substituted compounds, results in bidentate (NN') PdCl2 complexes. These complexes exhibit significant catalytic activity for the polymerization of methyl methacrylate (MMA), highlighting their potential in catalysis and polymer chemistry (Sung-Hoon Kim et al., 2014).
Fluoroquinolonecarboxylic Acid Synthesis
The synthesis of fluoroquinolonecarboxylic acid, a compound with potent antibacterial activity both in vivo and in vitro, involves a series of reactions including the use of N-(ethoxycarbonyl)piperazine. This process underscores the importance of such chemical structures in the development of new antibacterial agents (T. Ishizaki et al., 1985).
Enantioseparation of Anti-HIV Quinolone Derivatives
The enantioseparation of several 6-desfluoroquinolones was successfully achieved using polysaccharide-based stationary phases. This study indicates the potential application of such compounds in the treatment of HIV, emphasizing the importance of stereochemistry in pharmaceutical applications (B. Natalini et al., 2011).
Bacterial Topoisomerase Inhibitors
Quinolone and pyridone derivatives are explored as bacterial topoisomerase inhibitors, with a focus on structure-activity relationships. This research is crucial for developing new antibiotics to combat resistant bacterial strains (L. Mitscher, 2005).
Multidentate Bifunctional Organic Ligand Synthesis
The synthesis of di-N,N'-(2-cyano-2-oximinoacetyl)piperazine, a new multidentate bifunctional organic ligand, demonstrates its potential as a versatile building block for coordination and supramolecular chemistry. This highlights the compound's application in the creation of complex molecular architectures (C. Cheadle et al., 2013).
properties
IUPAC Name |
2-[1-cyclopentyl-4-[8-(trifluoromethyl)quinolin-4-yl]piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26F3N3O/c22-21(23,24)18-7-3-6-17-19(8-10-25-20(17)18)26-11-12-27(15-4-1-2-5-15)16(14-26)9-13-28/h3,6-8,10,15-16,28H,1-2,4-5,9,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOKORVOSMIFUDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2CCO)C3=C4C=CC=C(C4=NC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-fluorophenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione](/img/structure/B5558730.png)
![8-fluoro-N-{1-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-quinolinecarboxamide](/img/structure/B5558732.png)
![N-[(1S,2S)-1-amino-2,3-dihydro-1H-inden-2-yl]-1-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide hydrochloride](/img/structure/B5558741.png)

![1-[(dimethylamino)sulfonyl]-N-[1-(4-methoxy-3-methylphenyl)ethyl]-3-piperidinecarboxamide](/img/structure/B5558752.png)
![{(3R*,4R*)-4-(4-morpholinylmethyl)-1-[3-(4-pyridinyl)propanoyl]-3-pyrrolidinyl}methanol](/img/structure/B5558756.png)
![N-[3-cyano-5-ethyl-4-(2-furyl)-6-propyl-2-pyridinyl]acetamide](/img/structure/B5558766.png)
![2-ethyl-N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)butanamide](/img/structure/B5558773.png)
![2-methoxy-5-{[(2-phenylethyl)amino]sulfonyl}benzamide](/img/structure/B5558785.png)

![3-{[4-(6-ethyl-4-pyrimidinyl)-1-piperazinyl]methyl}-3-piperidinol dihydrochloride](/img/structure/B5558796.png)
![6-({methyl[(2-phenyl-1,3-thiazol-4-yl)methyl]amino}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5558799.png)

![N-(tert-butyl)-2-[2-(2-methoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5558812.png)